molecular formula C7H5N3O3 B1447153 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1820665-54-0

6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B1447153
CAS No.: 1820665-54-0
M. Wt: 179.13 g/mol
InChI Key: QHJFNNPABOWWDY-UHFFFAOYSA-N
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Description

6-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1820665-54-0) is a high-value heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 7 H 5 N 3 O 3 and a molecular weight of 179.13 g/mol, this compound serves as a versatile precursor for the development of novel bioactive molecules [ ]. The imidazo[4,5-b]pyridine core is structurally analogous to purines, a feature that allows its derivatives to interact with a wide range of biological targets and often confers notable therapeutic potential [ ]. This specific derivative, featuring both a carboxylic acid and a hydroxy group, offers multiple sites for chemical modification, making it an ideal scaffold for constructing compound libraries in drug discovery programs. Researchers have explored similar imidazopyridine carboxylic acid derivatives for various applications, including as rexinoids with modified pharmacological profiles [ ] and as potential antimicrobial agents [ ]. Specifications: • CAS Number: 1820665-54-0 • Molecular Formula: C 7 H 5 N 3 O 3 • Molecular Weight: 179.13 g/mol • MDL Number: MFCD29038167 [ ][ ] • Purity: ≥95% [ ][ ] Safety Information: This compound is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-hydroxy-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-3-1-8-6-5(9-2-10-6)4(3)7(12)13/h1-2,11H,(H,12,13)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJFNNPABOWWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=N1)N=CN2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically follows a multi-step approach involving:

  • Construction of the imidazo[4,5-b]pyridine ring system.
  • Introduction of hydroxy and carboxylic acid functionalities at specific positions.
  • Use of cyclocondensation or condensation reactions involving suitable precursors.

Cyclocondensation Approach Using Aminopyridine Derivatives

One effective method involves cyclocondensation between aminopyridine derivatives and appropriate carbonyl-containing reagents such as aldehydes or keto compounds, facilitating ring closure to form the imidazo[4,5-b]pyridine scaffold.

  • For example, cyclocondensation of N-Boc-protected aminopyrazole carbaldehydes with creatinine analogs has been demonstrated as an efficient route to related imidazo fused heterocycles, which can be adapted for the synthesis of 6-hydroxy derivatives by appropriate choice of starting materials.

Alkylation and Functional Group Transformation

Alkylation reactions on imidazo[4,5-b]pyridine precursors are crucial for introducing substituents at nitrogen atoms or carbon positions adjacent to the ring nitrogen atoms.

  • Alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine under phase transfer catalysis conditions with alkyl halides such as chloromethylbenzene or ethyl 2-bromoacetate has been studied extensively. These reactions affect the nitrogen atoms at positions 3 and 4, and the resulting intermediates can be further transformed to introduce the hydroxy and carboxylic acid groups.

Oxidation and Hydroxylation Steps

Selective hydroxylation at the 6-position is achieved by oxidation of suitable precursors or by direct introduction of hydroxyl groups during ring construction.

  • The presence of the hydroxy group at position 6 is often introduced by oxidation of a corresponding methyl or halogen substituent or by using hydroxylated precursors in the cyclization step.

Carboxylation Techniques

The carboxylic acid group at the 7-position can be introduced via:

  • Direct carboxylation of a halogenated intermediate using carbon dioxide under appropriate conditions.
  • Hydrolysis of ester intermediates formed by alkylation with ethyl bromoacetate derivatives.

Representative Synthetic Procedure (Literature-Based)

A typical synthesis involves:

Step Reagents/Conditions Outcome
1. Preparation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Reaction of 2-aminopyridine derivatives with brominating agents Halogenated imidazopyridine intermediate
2. Alkylation under phase transfer catalysis Alkyl halides (e.g., ethyl 2-bromoacetate), base, phase transfer catalyst Introduction of ester group at nitrogen position
3. Hydrolysis of ester Aqueous base or acid hydrolysis Conversion to carboxylic acid at position 7
4. Selective hydroxylation or oxidation Oxidizing agents or hydroxylated precursors Introduction of hydroxy group at position 6

Purification and Characterization

  • The final compound is typically purified by silica gel column chromatography using ethyl acetate/hexane mixtures.
  • Characterization involves NMR spectroscopy, LC/MS, and crystallographic studies to confirm substitution patterns and purity (typically >95% purity).

Data Table: Summary of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations References
Cyclocondensation with aminopyridines N-Boc-aminopyrazole carbaldehydes, creatinine Efficient ring formation, versatile scaffold Requires protected intermediates
Alkylation under phase transfer catalysis Alkyl halides (e.g., ethyl 2-bromoacetate), PTC Selective functionalization, scalable Position selectivity can vary
Oxidation/Hydroxylation Oxidizing agents, hydroxylated precursors Direct introduction of hydroxy group Requires careful control of conditions
Ester hydrolysis Acid or base hydrolysis of ester intermediates Straightforward conversion to acid Hydrolysis conditions must be optimized

Detailed Research Findings

  • Crystallographic Studies : Alkylation reactions on imidazo[4,5-b]pyridine derivatives have been confirmed by crystallographic data, showing alkylation at nitrogen positions and monoclinic crystal systems for intermediates. This structural confirmation supports the regioselectivity of the synthetic steps.

  • Phase Transfer Catalysis : The use of phase transfer catalysts facilitates alkylation reactions under mild conditions, improving yields and selectivity for nitrogen substitution on the imidazo ring.

  • Functional Group Interconversions : The conversion of ester intermediates to carboxylic acids is a critical step, often performed under aqueous acidic or basic conditions, with careful monitoring to avoid ring degradation.

  • Purity and Yield : Commercially available this compound is typically obtained at 95% purity, indicating the efficiency of the synthetic and purification protocols.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-oxo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

    Reduction: Formation of 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-methanol.

    Substitution: Formation of 6-chloro-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

Scientific Research Applications

6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of kinases by occupying the ATP-binding site, leading to downstream effects on cell signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
6-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid C7H5N3O3 179.13 -OH (C6), -COOH (C7) Potential fluorophore; drug design
3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid C8H7N3O2 177.16 -CH3 (N3), -COOH (C7) Pharmaceutical intermediates
5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (IPCA) C7H7N3O3 181.15 -O (C5), -COOH (C7) Fluorescent carbon dot enhancer
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid (TPCA) C7H5NO3S 183.19 -S- ring, -COOH (C7) Fluorescent aggregate formation
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) C11H11N3 185.23 -NH2 (C2), -CH3 (N1), -Ph (C6) Carcinogenic heterocyclic amine

Key Observations

IPCA and TPCA, with oxygen or sulfur in their fused rings, exhibit strong fluorescence properties due to extended π-conjugation, suggesting that the hydroxy group in the target compound may similarly enhance photoluminescence in carbon dots .

Biological Activity: PhIP, an amino-substituted analog, is a potent carcinogen that forms DNA adducts, whereas the hydroxy and carboxylic acid groups in the target compound may reduce mutagenicity by altering metabolic activation pathways .

Synthetic Routes :

  • Methyl and ester derivatives (e.g., methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate) are synthesized via esterification or amidation, indicating feasible derivatization strategies for the hydroxy variant .

Biological Activity

6-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazo[4,5-b]pyridine core structure, which is known for its interaction with various biological targets, making it a promising candidate for therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C₇H₅N₃O₃
  • Molecular Weight: 179.14 g/mol
  • CAS Number: 1820665-54-0

The compound contains both hydroxyl and carboxylic acid functional groups, which contribute to its reactivity and interaction with biological systems.

This compound interacts with various enzymes and receptors in the body. Key aspects of its mechanism include:

  • Target Interactions: The compound has been shown to modulate the activity of GABA_A receptors and other important signaling pathways involved in cellular processes.
  • Biochemical Pathways: It influences pathways related to oxidative stress, apoptosis, and cell cycle regulation. For instance, it can enhance the activity of superoxide dismutase and catalase, which are crucial for managing oxidative stress responses .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anticancer Activity:
    • In studies involving human breast adenocarcinoma cell lines (MCF-7), derivatives of imidazo[4,5-b]pyridine have shown significant cytotoxic effects, with IC₅₀ values as low as 0.082 µM for certain derivatives .
    • The compound has also been evaluated as a potential PARP inhibitor, enhancing the efficacy of chemotherapy agents like temozolomide in tumor cells .
  • Anti-inflammatory Effects:
    • The compound has been reported to possess anti-inflammatory properties by modulating cytokine production and influencing immune cell activity.
  • Neuroprotective Effects:
    • Studies indicate that it may have neuroprotective effects through its interaction with neurotransmitter systems, particularly in models of neurodegeneration .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study 1: A study evaluated the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives on MCF-7 cells. The results indicated that modifications to the core structure significantly impacted potency, with some compounds exhibiting IC₅₀ values below 100 nM .
  • Case Study 2: Another investigation focused on the role of this compound in modulating GSK-3 activity, revealing strong inhibitory effects (IC₅₀ values ranging from 1 to 12 nM) compared to traditional inhibitors .

Summary of Biological Activities

Activity TypeDescriptionIC₅₀ Value
AnticancerCytotoxic effects on MCF-7 cells0.082 µM
PARP InhibitionEnhances sensitivity to chemotherapy8.6 nM
Anti-inflammatoryModulation of cytokine productionN/A
NeuroprotectiveInteraction with neurotransmitter systemsN/A

Q & A

Q. What are the established synthetic routes for 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, and what key reaction conditions influence yield?

The synthesis of imidazo-pyridine derivatives often involves condensation of diamine precursors with carbonyl-containing reagents. For example, analogous compounds like 7-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine are synthesized via phase-transfer catalysis (solid-liquid) using 5-bromopyridine-2,3-diamine and benzaldehyde in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst . Key parameters include solvent polarity (e.g., DMF enhances nucleophilicity), catalyst loading, and reaction temperature (typically 80–100°C). Yield optimization requires rigorous control of stoichiometry and exclusion of moisture.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Spectroscopy : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while 1H^1H- and 13C^{13}C-NMR identify proton and carbon environments, particularly the hydroxy and carboxylic acid moieties. IR spectroscopy verifies O-H (3200–3500 cm1^{-1}) and C=O (1680–1720 cm1^{-1}) stretches .
  • Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity. Stability-indicating methods using gradient elution can detect degradation products .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis parameters to maximize yield and purity?

A factorial design approach minimizes experimental runs while evaluating critical factors (e.g., solvent ratio, catalyst concentration, temperature). For example, a 2k^k factorial design identifies interactions between variables, followed by response surface methodology (RSM) to pinpoint optimal conditions. This method reduces trial-and-error inefficiencies and quantifies parameter effects on yield and impurity profiles .

Q. What computational strategies predict the reactivity and stability of this compound under varying conditions?

Quantum mechanical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states. For stability, molecular dynamics simulations predict degradation trends under thermal or oxidative stress. Computational workflows, such as ICReDD’s reaction path search methods, integrate quantum chemistry with experimental feedback to prioritize viable synthetic routes .

Q. How can researchers resolve contradictions in stability data across studies?

Methodological discrepancies often arise from uncontrolled variables (e.g., light exposure, pH). To reconcile

  • Conduct forced degradation studies under standardized conditions (e.g., 40°C/75% RH for hydrolytic stability, UV light for photolysis).
  • Use LC-MS to identify degradation products and compare fragmentation patterns across studies .
  • Apply multivariate analysis to isolate confounding factors (e.g., excipient interactions in formulation studies).

Q. What reactor configurations are optimal for scaling up synthesis while maintaining efficiency?

Continuous-flow reactors enhance heat/mass transfer and reduce side reactions compared to batch systems. Microreactors with immobilized catalysts (e.g., packed-bed designs) improve reproducibility. For exothermic reactions, jacketed reactors with precise temperature control are critical. Computational fluid dynamics (CFD) simulations validate scalability .

Q. How to analyze degradation products under oxidative stress, and which techniques are suitable?

Accelerated oxidative degradation (e.g., H2O2H_2O_2/Fe2+^{2+} systems) coupled with LC-MS/MS identifies products. High-resolution orbitrap MS elucidates structural changes, while 1H^1H-NMR tracks proton environment shifts. Electron paramagnetic resonance (EPR) detects radical intermediates .

Q. Can AI-driven models accelerate the discovery of derivatives with enhanced bioactivity?

Yes. Machine learning (ML) models trained on structure-activity relationship (SAR) data predict bioactivity by mapping functional group substitutions to target binding affinities. Generative adversarial networks (GANs) propose novel derivatives, which are validated via virtual screening (e.g., molecular docking). AI-powered autonomous labs further streamline synthesis and testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 2
6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

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